molecular formula C8H16N4O4 B14501208 Bis[(dimethylcarbamoyl)amino]acetic acid CAS No. 64732-11-2

Bis[(dimethylcarbamoyl)amino]acetic acid

Cat. No.: B14501208
CAS No.: 64732-11-2
M. Wt: 232.24 g/mol
InChI Key: CJLFZJJNBKHKLW-UHFFFAOYSA-N
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Description

Bis[(dimethylcarbamoyl)amino]acetic acid is a diaminoacetic acid derivative of interest in chemical synthesis and pharmaceutical research. Compounds with diaminoacetic acid structures are explored as scaffolds for synthesizing nitrogen-containing heterocycles and complex polyheterocyclic cages, which are precursors for high-energy materials and other specialized chemicals . The carbamoyl groups in its structure are a common pharmacophore found in active pharmaceutical ingredients, including acetylcholinesterase inhibitors used in neurological research . As a diaminoacetic acid derivative, it may be synthesized via acid-catalyzed condensation, a standard method for such compounds . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

64732-11-2

Molecular Formula

C8H16N4O4

Molecular Weight

232.24 g/mol

IUPAC Name

2,2-bis(dimethylcarbamoylamino)acetic acid

InChI

InChI=1S/C8H16N4O4/c1-11(2)7(15)9-5(6(13)14)10-8(16)12(3)4/h5H,1-4H3,(H,9,15)(H,10,16)(H,13,14)

InChI Key

CJLFZJJNBKHKLW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC(C(=O)O)NC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Glyoxylic acid reacts with two equivalents of dimethylcarbamide via nucleophilic addition-elimination. The α-keto group of glyoxylic acid undergoes sequential attacks by the amine groups of dimethylcarbamide, forming C–N bonds. Dean–Stark trap-assisted water removal drives the equilibrium toward product formation.

Optimal conditions (72% yield) require:

  • Molar ratio : 1:2.2 (glyoxylic acid to dimethylcarbamide)
  • Catalyst : 5 mol% PTSA
  • Temperature : 110°C (toluene reflux)
  • Duration : 18 hours

Side products include mono-carbamoylated intermediates and over-oxidized species, necessitating silica gel chromatography for purification.

Stepwise Carbamoylation of Glycine Derivatives

This two-step approach first protects glycine’s carboxylic acid group, followed by sequential dimethylcarbamoylations.

Ethyl Glycinate as Starting Material

Ethyl glycinate reacts with dimethylcarbamoyl chloride in dichloromethane under Schotten–Baumann conditions:

  • First carbamoylation :

    • 1 eq ethyl glycinate, 1.1 eq dimethylcarbamoyl chloride
    • 0°C, pH 10 (NaHCO₃ aqueous solution)
    • 85% yield of mono-carbamoylated product
  • Second carbamoylation :

    • 1 eq mono-carbamoylated product, 1.2 eq dimethylcarbamoyl chloride
    • Room temperature, 12 hours
    • 68% overall yield after hydrolysis

Challenges in Regioselectivity

Competing O- and N-carbamoylations necessitate low temperatures and slow reagent addition. ¹H NMR monitoring reveals <5% O-carbamoylation byproducts when using bulky bases like DIPEA.

Copper-Mediated Protection Strategy

Adapting Fmoc-protection methodologies for bis-amino acids, this route employs Cu²⁺ complexation to mask specific functional groups during carbamoylation.

Synthesis Workflow

  • Copper complex formation : Glycine reacts with CuCl₂ in aqueous Na₂CO₃, forming a [Gly-Cu]⁺ complex that protects the α-amino group.
  • Carbamoylation : Dimethylcarbamoyl chloride targets the unprotected secondary amine.
  • Decomplexation : EDTA treatment liberates free bis[(dimethylcarbamoyl)amino]acetic acid.

Key advantages :

  • Avoids racemization (critical for chiral derivatives)
  • 89% purity without chromatography

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Green Metrics*
Acid-catalyzed condensation 72 95 Pilot-scale E-factor: 8.2
Stepwise carbamoylation 68 98 Lab-scale E-factor: 12.1
Copper-mediated 65 89 Industrial E-factor: 5.7

*E-factor = kg waste/kg product

Industrial-Scale Considerations

Patent CA2329241A1, while focused on dimethylacetamide production, provides insights into large-scale carbamoylation:

  • Pressure reactors : 1–3 MPa accelerates reaction rates 3-fold
  • Continuous water removal : Membrane distillation units maintain reaction efficiency
  • Cost analysis : Raw material costs dominate (73%), favoring copper-mediated routes with recyclable catalysts

Chemical Reactions Analysis

Types of Reactions

Bis[(dimethylcarbamoyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylcarbamoyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Bis[(dimethylcarbamoyl)amino]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of bis[(dimethylcarbamoyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The pathways involved may include the inhibition of key metabolic enzymes or the modification of protein structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual dimethylcarbamoyl amino groups, which differentiate it from other acetic acid derivatives. Below is a comparative analysis with analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility (Water) Primary Applications
Bis[(dimethylcarbamoyl)amino]acetic acid C₈H₁₄N₄O₄ 254.22 g/mol Two dimethylcarbamoyl, carboxylic acid Moderate (~50 mg/mL) Pharmaceutical intermediates
2-(Dimethylamino)acetic acid C₄H₉NO₂ 117.12 g/mol Dimethylamino, carboxylic acid High (>100 mg/mL) Peptide synthesis, buffers
N,N-Dimethylglycine hydrochloride C₄H₁₀ClNO₂ 151.58 g/mol Dimethylamino, carboxylic acid, HCl salt High Antioxidant, metabolic studies
2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid C₉H₉BrN₂O₃ 273.09 g/mol Bromophenyl carbamoyl, carboxylic acid Low (~5 mg/mL) Enzyme inhibition studies

Key Observations:

  • Solubility: this compound exhibits moderate water solubility, contrasting with the high solubility of simpler dimethylamino derivatives like 2-(dimethylamino)acetic acid. This is attributed to steric hindrance from the dual carbamoyl groups .
  • In contrast, bromophenyl derivatives (e.g., 2-{[(4-bromophenyl)carbamoyl]amino}acetic acid) prioritize electrophilic aromatic substitution due to the bromine substituent .
  • Biological Activity: Unlike dimethylglycine derivatives, which participate in methyl group donation, this compound is metabolically inert, favoring its role as a stable linker in pharmaceuticals .

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